molecular formula C17H16ClNO2 B11543924 5-(allyloxy)-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol

5-(allyloxy)-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol

Cat. No.: B11543924
M. Wt: 301.8 g/mol
InChI Key: ZGEZZTUQOXBICE-UHFFFAOYSA-N
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Description

2-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated phenyl group, an imino group, and a prop-2-en-1-yloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL typically involves a multi-step process. One common method includes the condensation reaction between 3-chloro-4-methylbenzaldehyde and 5-(prop-2-en-1-yloxy)phenol in the presence of an appropriate catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired imino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the phenol and prop-2-en-1-yloxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol: Similar structure but lacks the prop-2-en-1-yloxy group.

    (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a similar imino group but different substituents on the phenyl rings.

Uniqueness

2-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-5-(PROP-2-EN-1-YLOXY)PHENOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the prop-2-en-1-yloxy group, in particular, distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

2-[(3-chloro-4-methylphenyl)iminomethyl]-5-prop-2-enoxyphenol

InChI

InChI=1S/C17H16ClNO2/c1-3-8-21-15-7-5-13(17(20)10-15)11-19-14-6-4-12(2)16(18)9-14/h3-7,9-11,20H,1,8H2,2H3

InChI Key

ZGEZZTUQOXBICE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)OCC=C)O)Cl

Origin of Product

United States

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